molecular formula C14H13NO6S B2432654 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate CAS No. 2380179-23-5

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate

Cat. No.: B2432654
CAS No.: 2380179-23-5
M. Wt: 323.32
InChI Key: BRPGXUKNHAVKSV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C14H13NO6S. This compound is characterized by the presence of a methoxy group, a methyl group, a nitro group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-methylphenol followed by sulfonation and subsequent esterification with methoxyphenol. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate ester group can also participate in reactions with nucleophiles, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations .

Properties

IUPAC Name

(4-methoxyphenyl) 2-methyl-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-10-3-4-11(15(16)17)9-14(10)22(18,19)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPGXUKNHAVKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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